1,1'-Bis(3-carboxypropyl)-4,4'-bipyridin-1-ium dibromide
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Overview
Description
1,1’-Bis(3-carboxypropyl)-4,4’-bipyridin-1-ium dibromide is a bipyridinium salt with significant applications in various fields of scientific research.
Preparation Methods
The synthesis of 1,1’-Bis(3-carboxypropyl)-4,4’-bipyridin-1-ium dibromide typically involves the N-alkylation of 4,4’-bipyridine with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1,1’-Bis(3-carboxypropyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a redox-active material in redox flow batteries and electrochromic devices. In biology, it has potential applications in molecular machines and as a probe for studying redox processes. In medicine, it may be explored for its potential therapeutic effects. In industry, it is used in the development of advanced materials and technologies .
Mechanism of Action
The mechanism of action of 1,1’-Bis(3-carboxypropyl)-4,4’-bipyridin-1-ium dibromide involves its redox properties. The compound can undergo reversible redox reactions, making it suitable for applications in energy storage and conversion. The molecular targets and pathways involved in its action are primarily related to its ability to transfer electrons and participate in redox processes .
Comparison with Similar Compounds
1,1’-Bis(3-carboxypropyl)-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts, such as N,N’-dialkyl-4,4’-bipyridinium derivatives. These compounds share similar redox properties but differ in their structural features and specific applications. The uniqueness of 1,1’-Bis(3-carboxypropyl)-4,4’-bipyridin-1-ium dibromide lies in its specific N-alkylation pattern and the presence of carboxypropyl groups, which enhance its solubility and reactivity .
Properties
CAS No. |
194716-30-8 |
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Molecular Formula |
C18H22Br2N2O4 |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
4-[4-[1-(3-carboxypropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]butanoic acid;dibromide |
InChI |
InChI=1S/C18H20N2O4.2BrH/c21-17(22)3-1-9-19-11-5-15(6-12-19)16-7-13-20(14-8-16)10-2-4-18(23)24;;/h5-8,11-14H,1-4,9-10H2;2*1H |
InChI Key |
ZIYCJNOWTLCZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCC(=O)O)CCCC(=O)O.[Br-].[Br-] |
Origin of Product |
United States |
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